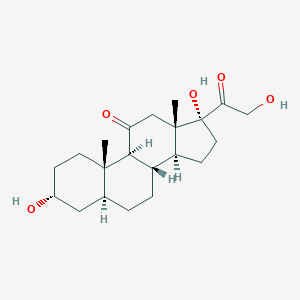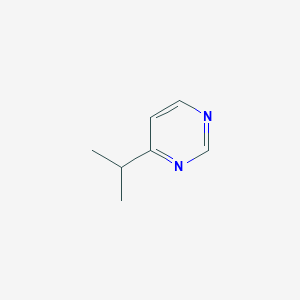
4-Isopropylpyrimidine
Overview
Description
4-Isopropylpyrimidine is a heterocyclic organic compound that has been widely studied for its potential applications in the fields of medicine and agriculture. This compound is a pyrimidine derivative, which is a class of compounds that has been found to possess a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 4-Isopropylpyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 4-Isopropylpyrimidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical And Physiological Effects
4-Isopropylpyrimidine has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce oxidative stress and increase antioxidant enzyme activity. Additionally, 4-Isopropylpyrimidine has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Isopropylpyrimidine in lab experiments include its wide range of biological activities, its relatively simple synthesis method, and its potential for the development of new drugs and agrochemicals. However, the limitations of using 4-Isopropylpyrimidine in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-Isopropylpyrimidine. One direction is the development of new drugs and agrochemicals based on the properties of 4-Isopropylpyrimidine. Another direction is the study of the mechanism of action of 4-Isopropylpyrimidine and the identification of its molecular targets. Additionally, the potential toxicity of 4-Isopropylpyrimidine should be further studied to ensure its safety for use in humans and animals.
Scientific Research Applications
4-Isopropylpyrimidine has been found to possess a wide range of biological activities, including antiviral, antifungal, and antibacterial properties. It has also been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. These properties make 4-Isopropylpyrimidine a promising candidate for the development of new drugs and agrochemicals.
properties
CAS RN |
129793-51-7 |
|---|---|
Product Name |
4-Isopropylpyrimidine |
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-3-4-8-5-9-7/h3-6H,1-2H3 |
InChI Key |
KRNKNRPGDFPSFD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=NC=C1 |
Canonical SMILES |
CC(C)C1=NC=NC=C1 |
synonyms |
Pyrimidine, 4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


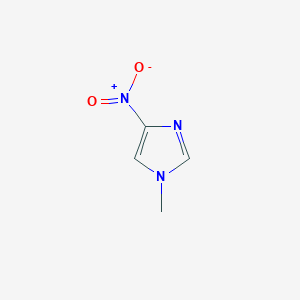
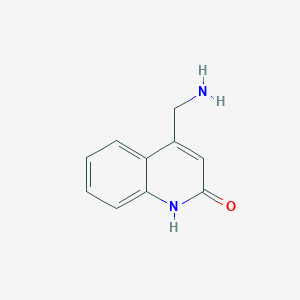
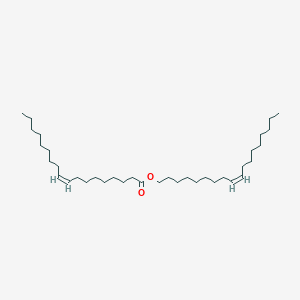
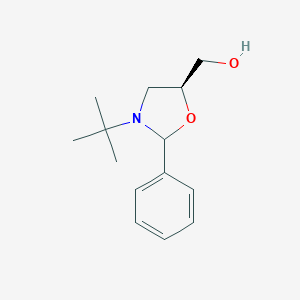
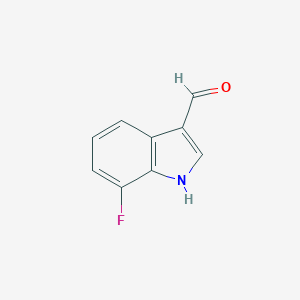
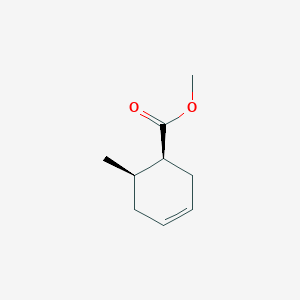
![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)
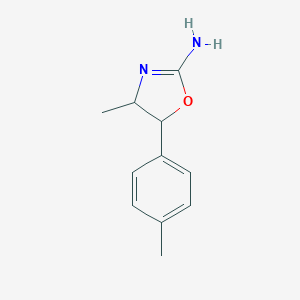
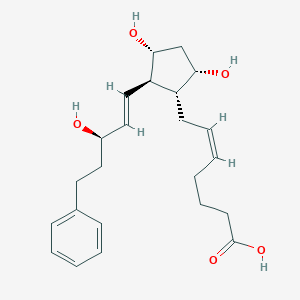
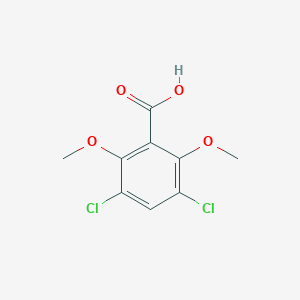
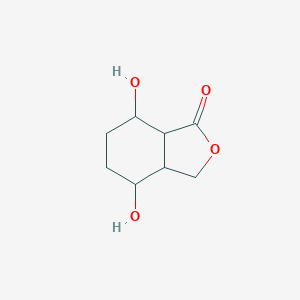
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)
